Lipophilicity Reduction vs. Unsubstituted 2-Phenylindolizine
The experimentally determined octanol-water partition coefficient (log Kow) for 2-(4-methoxyphenyl)indolizine is 4.20, sourced from the Hansch et al. (1995) database . The closest direct analog, 2-phenylindolizine (CAS 25379-20-8), has a computationally predicted ACD/LogP of 4.48 . This yields a ΔlogP of –0.28 units, corresponding to the target compound being approximately 1.9-fold less lipophilic than 2-phenylindolizine. The difference is attributable to the hydrogen-bond acceptor capacity of the para-methoxy oxygen (topological polar surface area: 13.6 Ų for the target [1] vs. 4.4 Ų for the parent indolizine scaffold ). This shift places 2-(4-methoxyphenyl)indolizine closer to the optimal logP range for CNS drug-likeness (logP 2–5) while maintaining sufficient lipophilicity for membrane permeability.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | log Kow = 4.20 (experimental, Hansch et al. 1995) |
| Comparator Or Baseline | 2-Phenylindolizine: ACD/LogP = 4.48 (computational) |
| Quantified Difference | ΔlogP = –0.28 (target less lipophilic by factor ~1.9×) |
| Conditions | Experimental log Kow from Hansch database; comparator value from ACD/Labs Percepta prediction |
Why This Matters
A logP difference of 0.28 units is pharmaceutically meaningful, as it can shift predicted membrane permeability and non-specific protein binding, directly impacting decisions in lead optimization and ADME-property-based procurement.
- [1] PubChem. (2025). 2-(4-Methoxyphenyl)indolizine, CID 346949: Topological Polar Surface Area = 13.6 Ų. National Center for Biotechnology Information. View Source
